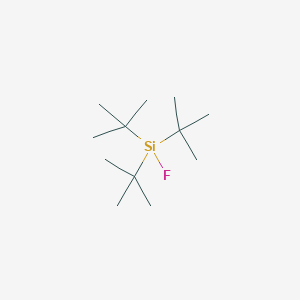

Tri-tert-butyl(fluoro)silane

説明

Structure

3D Structure

特性

CAS番号 |

56348-27-7 |

|---|---|

分子式 |

C12H27FSi |

分子量 |

218.43 g/mol |

IUPAC名 |

tritert-butyl(fluoro)silane |

InChI |

InChI=1S/C12H27FSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |

InChIキー |

NVCWINRAUPYMBC-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)F |

製品の起源 |

United States |

Reactivity Profiles and Mechanistic Investigations of Tri Tert Butyl Fluoro Silane

Nucleophilic Activation and Cleavage at the Silicon-Fluorine Bond

Thermodynamics and Kinetics of Si-F Bond Reactivity

The hydrolysis of fluorosilanes is a fundamental reaction that serves as a benchmark for Si-F bond reactivity. Quantum mechanical studies on simpler trifluorosilanes, such as HSiF3 and MeSiF3, show that their hydrolysis is highly endothermic, with a significant positive Gibbs free energy change, making the reaction thermodynamically unfavorable in the gas phase. researchgate.net While solvation in aqueous media lowers the activation energy, the equilibrium still may not heavily favor the hydrolyzed products. researchgate.net

For heavily substituted fluorosilanes, kinetic factors become paramount. The steric hindrance imposed by large substituents, such as the tert-butyl groups in Tri-tert-butyl(fluoro)silane, creates a formidable barrier to the SN2-type mechanism typical for nucleophilic substitution at silicon. researchgate.net This mechanism involves the formation of a pentacoordinate transition state, which is destabilized by the crowding of bulky groups. researchgate.net Consequently, the combination of a thermodynamically strong Si-F bond and significant kinetic protection results in exceptional hydrolytic stability. researchgate.net While specific thermodynamic and kinetic parameters for the nucleophilic cleavage of the Si-F bond in Tri-tert-butyl(fluoro)silane are not extensively documented, the observed high stability is consistent with these principles.

Reactions with External Nucleophiles and Reaction Pathways

The reaction of fluorosilanes with external nucleophiles is a cornerstone of silicon-fluorine chemistry, particularly in applications like fluoride-anion-mediated desilylation. However, the reactivity is highly dependent on the steric and electronic nature of the substituents on the silicon atom. The extreme steric bulk of Tri-tert-butyl(fluoro)silane makes it highly resistant to attack by external nucleophiles under standard conditions.

In the context of radiochemistry, the stability of the Si-¹⁸F bond is crucial for the development of tracers for Positron Emission Tomography (PET). researchgate.net Research in this area has shown that achieving high hydrolytic stability under physiological conditions (pH 7.4) is a significant challenge. researchgate.net The stability of arylfluorosilanes has been correlated with the degree of substitution on the silicon atom and on the aryl group. Bulky alkyl groups on the silicon, akin to the tert-butyl groups, are known to enhance this stability significantly, preventing the facile loss of the fluoride (B91410) ion. researchgate.net This resistance to nucleophilic displacement by water underscores the compound's general inertness towards other nucleophiles.

Electrophilic Transformations and Silylation Pathways

While the tri-tert-butylsilyl group is a valuable moiety in organic synthesis, its introduction via electrophilic pathways involving Tri-tert-butyl(fluoro)silane is not a common strategy due to the low reactivity of the Si-F bond.

Tri-tert-butyl(fluoro)silane as an Electrophilic Silyl (B83357) Source

Based on available literature, Tri-tert-butyl(fluoro)silane is not typically employed as an electrophilic source of the tri-tert-butylsilyl group. Electrophilic activation would require cleavage of the exceptionally strong Si-F bond, which is energetically demanding. Alternative reagents, such as the corresponding silyl triflates, are generally used as powerful electrophilic silylating agents due to the excellent leaving group ability of the triflate anion.

Catalytic C-H Bond Silylation Employing tert-Butyl-Substituted Silyl Reagents

While Tri-tert-butyl(fluoro)silane itself is not the reagent of choice, catalytic methods have been developed to introduce bulky tert-butyl-substituted silyl groups onto aromatic and aliphatic C-H bonds. These methods typically utilize more reactive silyl precursors, such as hydrosilanes or silyldiazenes, in the presence of a catalyst.

A notable advancement is the use of potassium tert-butoxide (KOt-Bu) as a catalyst for the direct silylation of C-H bonds in aromatic heterocycles with hydrosilanes. nih.gov This transition-metal-free approach avoids the need for precious metal catalysts and operates under mild conditions, generating H₂ as the only byproduct. nih.gov

More recently, tert-butyl-substituted silyldiazenes (tBu–N=N–SiR₃) have emerged as effective reagents for the silylation of (hetero)arene C(sp²)-H and benzylic C(sp³)-H bonds, again catalyzed by KOt-Bu. rsc.orgnih.gov These transformations proceed under ambient, transition-metal-free conditions and are tolerant of various functional groups. The reaction is believed to involve the formation of highly nucleophilic organopotassium intermediates. rsc.org The steric hindrance of the silyl group can be tuned to control the selectivity between mono- and bis-silylation pathways. rsc.org For instance, extremely bulky groups like tris-tert-butoxysilyl (Si(OtBu)₃) can be introduced, marking a significant achievement in C-H silylation. rsc.org

| Substrate | Silyl Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-methylindole | tBu-N=N-SiMe₂(OtBu) | tBuOK (10 mol%) | 2-(tert-Butoxydimethylsilyl)-N-methylindole | 94 | rsc.org |

| Fluorobenzene | tBu-N=N-Si(OtBu)₃ | tBuOK (10 mol%) | (2-Fluorophenyl)tris(tert-butoxy)silane | 73 | rsc.org |

| 1,3,5-Trifluorobenzene | tBu-N=N-SiMe₂(OtBu) | tBuOK (10 mol%) | 1,3,5-Tris(tert-butoxydimethylsilyl)-2,4,6-trifluorobenzene | 92 | rsc.org |

| Toluene | tBu-N=N-SiMe(OtBu)₂ | tBuOK (10 mol%) | Benzyl(di-tert-butoxy)methylsilane | 74 | nih.gov |

Radical Reactions Involving Tri-tert-butylsilyl Moieties

The generation of silyl radicals is a key step in many radical-mediated transformations. These species are typically formed through the homolytic cleavage of a silicon-element bond, most commonly a Si-H bond, using a radical initiator or via photoredox catalysis.

However, specific studies detailing the generation and subsequent reactions of the tri-tert-butylsilyl radical are limited in the chemical literature. The formation of this radical via hydrogen atom abstraction from the parent tri-tert-butylsilane would be challenging due to the steric congestion around the Si-H bond, which would hinder the approach of the abstracting radical. Similarly, other pathways for its generation may be equally difficult. This steric hindrance not only affects the formation of the radical but would also influence its subsequent reactivity, potentially favoring radical combination over propagation steps in a chain reaction. While general methods for generating silyl radicals for reactions like dehalogenations or cyclizations are well-established, their applicability to forming the highly encumbered tri-tert-butylsilyl radical remains largely unexplored. libretexts.org

Hydrolytic Stability and Degradation Mechanism Studies

The hydrolytic stability of organosilanes is a critical aspect of their application and is largely dictated by the nature of the substituents on the silicon atom. Fluorosilanes, in general, exhibit markedly different hydrolytic behavior compared to their more common chlorosilane analogues.

Theoretical studies on simple fluorosilanes, such as HSiF₃ and MeSiF₃, reveal that their hydrolysis is a highly endothermic process. nih.govresearchgate.net Unlike the hydrolysis of chlorosilanes, which is strongly favorable and exothermic, the reaction of a silicon-fluorine bond with water is thermodynamically unfavorable. nih.gov For instance, the Gibbs free energy for the first hydrolysis step of simple trifluorosilanes in the gas phase is approximately +31.4 kJ/mol, corresponding to a very small equilibrium constant (10⁻⁶). nih.govresearchgate.net Each subsequent hydrolysis of the remaining fluorine atoms becomes even more thermodynamically unfavorable. nih.govresearchgate.net

R₃SiF + H₂O ⇌ R₃SiOH + HF

| Silane Type | Reaction | Thermodynamic Profile | Key Findings |

|---|---|---|---|

| Fluorosilanes (e.g., RSiF₃) | RSiF₃ + H₂O → RSiF₂(OH) + HF | Highly Endothermic (ΔG ≈ +31.4 kJ/mol) nih.govresearchgate.net | Reaction is thermodynamically unfavorable; subsequent hydrolysis steps are even more so. nih.gov |

| Chlorosilanes (e.g., RSiCl₃) | RSiCl₃ + H₂O → RSiCl₂(OH) + HCl | Strongly Exothermic and Favorable nih.gov | Reaction proceeds readily; subsequent hydrolysis steps are progressively easier. nih.gov |

The medium in which hydrolysis occurs plays a significant role in the reaction's kinetics and thermodynamics. Theoretical calculations show that the hydrolysis of trifluorosilanes in an aqueous medium has a lower activation energy than in the gas phase (a non-aqueous, non-polar environment). nih.govresearchgate.net This is attributed to the better solvation of the products, particularly the hydrogen fluoride, by water molecules. nih.govresearchgate.net

Mechanistically, the activation energy for hydrolysis is significantly lower when mediated by a water dimer compared to a single water monomer. nih.gov The water dimer facilitates the reaction, and the process is less thermodynamically unfavorable due to the high binding energy of the HF-H₂O complex formed as a product. nih.govresearchgate.net

In contrast, in non-aqueous, non-protic media, the absence of a solvent that can effectively solvate the charged transition states and polar products would lead to a higher activation barrier and even slower reaction rates. Therefore, while Tri-tert-butyl(fluoro)silane is exceptionally stable in aqueous environments, its reactivity towards hydrolysis would be further diminished in non-aqueous media where water is present only in trace amounts.

| Medium | Activation Energy | Thermodynamic Favorability | Reasoning |

|---|---|---|---|

| Aqueous | Lower | Less Unfavorable | Better solvation of products (HF); catalysis by water dimers lowers the activation barrier. nih.govresearchgate.net |

| Non-Aqueous (Gas Phase) | Higher | More Unfavorable | Poor solvation of transition states and products; reaction with water monomer has a high activation barrier. nih.gov |

Strategic Applications of Tri Tert Butyl Fluoro Silane in Chemical Synthesis

The Tri-tert-butylsilyl Group as a Protecting Group in Organic Synthesis

The tri-tert-butylsilyl group is an exceptionally bulky protecting group, a characteristic that governs its application in organic synthesis. Its significant steric hindrance surpasses that of more common silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS). This property allows for highly selective protection and imparts considerable stability to the protected functional group under a wide range of reaction conditions.

In organic synthesis, it is often necessary to mask the reactivity of certain functional groups to prevent unwanted side reactions. highfine.com The tri-tert-butylsilyl group, analogous to other silyl ethers, is particularly effective for the protection of alcohols (hydroxyl groups). masterorganicchemistry.comfiveable.me The protection reaction typically involves treating the alcohol with a silylating agent, such as tri-tert-butylsilyl chloride or triflate, in the presence of a base like imidazole or triethylamine. fiveable.meharvard.edu The base facilitates the deprotonation of the alcohol and neutralizes the acidic byproduct. libretexts.org

Due to its extreme steric bulk, the tri-tert-butylsilyl group exhibits high selectivity for less sterically hindered hydroxyl groups. For instance, it will preferentially react with a primary alcohol over a secondary or tertiary alcohol. nih.gov This selectivity is a critical tool in the synthesis of complex polyfunctional molecules. fiveable.me While silyl groups can also react with amines, the protection of hydroxyl groups is a more common application. researchgate.net In the context of amino acids, silyl-based protecting groups can be employed to protect side-chain hydroxyl groups, such as those in serine or threonine. researchgate.net

The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. Generally, stability towards acidic hydrolysis increases with bulkier groups. The order of stability is typically: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). highfine.comharvard.edu The tri-tert-butylsilyl group, being even more sterically encumbered, would be expected to exhibit exceptionally high stability.

The removal of the silyl protecting group, or deprotection, is a crucial step to regenerate the original functional group. The strategy for deprotection must be chosen carefully to avoid affecting other sensitive groups within the molecule.

The most common method for cleaving silicon-oxygen bonds in silyl ethers is the use of a fluoride (B91410) ion source. masterorganicchemistry.comfiveable.meiwu.edu This method is effective due to the exceptionally high strength of the silicon-fluorine (Si-F) bond, which provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentacoordinate intermediate, which then fragments to release the alkoxide and form the fluorosilane. organic-chemistry.org

A variety of fluoride reagents are commonly employed for this purpose.

| Reagent | Solvent(s) | Typical Conditions | Notes |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature | Most common reagent; its basicity can sometimes cause side reactions. chemspider.com |

| Hydrofluoric acid (HF) | Acetonitrile (MeCN), Pyridine | 0 °C to room temperature | Often used as a buffered solution (HF-Pyridine) to mitigate the harshness of pure HF. gelest.com |

| Potassium bifluoride (KHF2) | Methanol (MeOH) | Room temperature | A mild and selective solid reagent, particularly effective for deprotecting phenolic silyl ethers. nih.gov |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Tetrahydrofuran (THF) | Room temperature | An anhydrous source of fluoride. gelest.com |

The reaction conditions, such as solvent and temperature, can be tuned to achieve selective deprotection of one silyl group in the presence of another. gelest.com However, the high stability of the tri-tert-butylsilyl group means that more forcing conditions may be required for its removal compared to less bulky silyl ethers.

While fluoride-based reagents are highly effective, their basicity or acidity can be detrimental to sensitive substrates. iwu.educhemspider.com This has led to the development of milder, catalytic methods for the deprotection of silyl ethers. These approaches often offer improved chemoselectivity, allowing for the removal of a specific silyl ether while leaving other protecting groups intact. organic-chemistry.org

Several catalytic systems have been reported for the mild deprotection of silyl ethers, primarily demonstrated with TBDMS and TBDPS ethers. The principles are applicable to other silyl ethers, including the tri-tert-butylsilyl type, although reaction rates may differ.

| Catalyst | Solvent | Key Features |

| Sodium tetrachloroaurate(III) dihydrate | Methanol | Mild conditions; allows for selective deprotection of aliphatic TBS ethers in the presence of aromatic or more hindered silyl ethers. scispace.comresearchgate.net |

| Iron(III) tosylate | Acetonitrile | Inexpensive and non-corrosive; chemoselectively cleaves TBDMS ethers in the presence of TBDPS ethers. iwu.edu |

| Acetyl chloride (catalytic) | Methanol | Mild and convenient; tolerates various other protecting groups without causing acylation byproducts. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Stannous chloride (SnCl2) | Ethanol, Water, or solvent-free (microwave) | Inexpensive and readily available reagent. niscpr.res.in |

| Wilkinson's catalyst / Catechol borane | Not specified | A reductive deprotection method that offers unique selectivity. nih.gov |

Advanced Deprotection Strategies for Tri-tert-butylsilyl Ethers

Contribution to Fluorinated Compound Synthesis

Beyond its role in protecting groups, the chemistry of fluorosilanes can be harnessed in the synthesis of organofluorine compounds. The reactivity of the silicon-fluorine bond is central to these applications.

While Tri-tert-butyl(fluoro)silane does not directly serve as a source for fluoroalkyl groups, the general reactivity patterns of fluorosilanes are relevant to the synthesis of fluorinated molecules. The interaction of fluorosilanes with various reagents can lead to the formation of carbon-fluorine bonds or other fluorinated structures.

One key reaction is fluorodemetalation, where a carbon-silicon bond in an organosilane is cleaved and replaced by a carbon-fluorine bond. For example, aryltrimethylsilanes can react with fluorinating agents like elemental fluorine to yield the corresponding fluoroaromatic compounds. thieme-connect.de This highlights a fundamental reactivity pattern where the silicon moiety acts as a surrogate for fluorine introduction.

Furthermore, the reaction of acylsilanes with trifluoromethylation reagents, such as (trifluoromethyl)trimethylsilane (the Ruppert-Prakash reagent), can lead to the in-situ generation of difluoroenoxysilanes. snnu.edu.cn These intermediates are valuable precursors for the synthesis of various α,α-difluoroketones and other organofluorine compounds. snnu.edu.cn In these transformations, the fluorosilane component plays a critical role in mediating the transfer of fluorine atoms or fluorinated groups. The presence of bulky groups on the silicon atom can influence the stability and reactivity of these intermediates.

Influence on Reaction Selectivity and Stereocontrol

The tri-tert-butylsilyl group, owing to its significant steric bulk, exerts a profound influence on the selectivity and stereocontrol of chemical reactions. This steric hindrance can dictate the trajectory of incoming reagents, effectively shielding one face of a molecule and thereby directing the formation of a specific stereoisomer.

Steric Directing Effects of the Tri-tert-butylsilyl Group

The tri-tert-butylsilyl group is an exceptionally bulky protecting group. Its three tert-butyl substituents create a large, sterically congested environment around the silicon atom. When attached to a molecule, this steric bulk can effectively block or hinder the approach of reactants from certain directions, thereby influencing the stereochemical outcome of a reaction. This principle is a cornerstone of stereocontrolled synthesis, where the predictable shielding by a bulky group is exploited to achieve high levels of diastereoselectivity or enantioselectivity.

The steric directing effect of bulky silyl groups, including those analogous in principle to the tri-tert-butylsilyl group, has been particularly well-documented in the field of carbohydrate chemistry. In the synthesis of glycosides, for instance, the stereochemistry of the glycosidic bond is of paramount importance. The presence of a bulky silyl ether at a specific position on the sugar ring can force the glycosylation to occur from the less hindered face, leading to the preferential formation of one anomer over the other.

The table below illustrates the general principle of how steric bulk of a silyl protecting group can influence the diastereomeric ratio in a hypothetical nucleophilic addition to a carbonyl group adjacent to a silyl ether-protected stereocenter. While this data is illustrative for bulky silyl groups in general, it provides a framework for predicting the powerful directing effect of the even larger tri-tert-butylsilyl group.

| Silyl Protecting Group | Relative Steric Bulk | Diastereomeric Ratio (anti:syn) |

| Trimethylsilyl (TMS) | Small | 60:40 |

| Triethylsilyl (TES) | Medium | 75:25 |

| tert-Butyldimethylsilyl (TBS) | Large | 90:10 |

| Triisopropylsilyl (TIPS) | Very Large | >95:5 |

| Tri-tert-butylsilyl (TTBS) | Exceptionally Large | >99:1 (Predicted) |

This table is a generalized representation based on established principles of steric hindrance and is intended for illustrative purposes.

The extreme steric hindrance provided by the tri-tert-butylsilyl group would be expected to lead to very high levels of stereocontrol, making it a valuable tool for synthetic chemists tackling challenging stereochemical problems. The choice of such a bulky protecting group would be strategic in cases where other, smaller silyl groups fail to provide the desired level of selectivity.

Advanced Characterization and Structural Elucidation of Tri Tert Butyl Fluoro Silane and Analogues

Gas-Phase Structural Analysis via Electron Diffraction

Detailed Research Findings for Tri-tert-butylsilane

A notable gas-phase electron diffraction study of Tri-tert-butylsilane revealed a molecule characterized by significant steric strain. The bulky tert-butyl groups attached to the central silicon atom lead to distortions from idealized tetrahedral geometry. The experimental structural parameters obtained from this study are summarized below.

The investigation into Tri-tert-butylsilane highlighted several key structural features resulting from steric hindrance. The Si-C bond length was determined to be 1.934 Å, which is elongated compared to less sterically crowded silanes. This elongation is a mechanism to relieve the steric strain imposed by the three large tert-butyl substituents.

The bond angles also deviate from the ideal tetrahedral angle of 109.5°. The H-Si-C angle is compressed to 105.3°, while the Si-C-C angle within the tert-butyl groups is widened to 111.5°. These distortions accommodate the bulky nature of the tert-butyl groups. Furthermore, a slight tilt of the tert-butyl groups and a torsional twist away from a perfectly staggered conformation are observed, further indicating the molecule's efforts to minimize repulsive steric interactions.

The study of Tri-tert-butylsilane serves as an excellent model for predicting the gas-phase structure of Tri-tert-butyl(fluoro)silane. It is anticipated that the substitution of the hydrogen atom with a fluorine atom would introduce further structural changes due to the differing steric and electronic properties of fluorine. The higher electronegativity of fluorine would likely lead to a shortening of the Si-F bond compared to the Si-H bond and could influence the surrounding bond angles. However, without direct experimental data for the fluoro derivative, these remain well-informed projections based on the comprehensive data available for its silane (B1218182) analogue.

Data Tables

Table 1: Experimental Structural Parameters of Tri-tert-butylsilane from Gas-Phase Electron Diffraction

| Parameter | Value |

| Bond Lengths (rₐ, Å) | |

| Si-C | 1.934(6) |

| C-C | 1.548(3) |

| C-H | 1.121(9) |

| Bond Angles (∠, °) | |

| H-Si-C | 105.3(1.3) |

| (Si-C-C)ₐᵥ | 111.5(0.5) |

| C-C-H | 110.0(1.5) |

| Torsional and Tilt Angles (°) | |

| t-butyl torsion | 10(3) |

| t-butyl tilt | 2.7(2.4) |

Theoretical and Computational Investigations of Tri Tert Butyl Fluoro Silane

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the fundamental properties of molecules from first principles. For tri-tert-butyl(fluoro)silane, DFT calculations are essential for elucidating its electronic landscape, reaction pathways, and energetic properties, which are governed by the interplay between extreme steric hindrance and the highly polar silicon-fluorine bond.

DFT calculations can precisely model the distribution of electrons within tri-tert-butyl(fluoro)silane, revealing key insights into its bonding and stability. The electronic structure is dominated by two main factors: the immense steric pressure exerted by the bulky tert-butyl groups and the strong inductive effect of the fluorine atom.

The three tert-butyl groups create a sterically crowded environment that forces the C-Si-C bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°. This compression indicates substantial strain within the molecule. The Si-F bond is predicted to be highly polar and strong due to the large electronegativity difference between silicon and fluorine. DFT calculations would quantify this polarity through atomic charge calculations, showing a significant partial positive charge on the silicon atom and a corresponding negative charge on the fluorine atom.

Analysis of the frontier molecular orbitals (HOMO and LUMO) would likely show that the HOMO is associated with the Si-C bonds, while the LUMO is centered on the antibonding orbital of the Si-F bond. A large HOMO-LUMO gap is expected, signifying high kinetic stability.

Table 1: Predicted Geometric Parameters of Tri-tert-butyl(fluoro)silane from DFT Calculations

| Parameter | Predicted Value | Significance |

| Si-F Bond Length | ~1.60 Å | Reflects the strong, polar covalent bond, consistent with DFT studies on other fluorosilanes. |

| Si-C Bond Length | ~1.93 Å | Elongated due to steric repulsion between the bulky tert-butyl groups, based on data for tri-tert-butylsilane. |

| C-Si-C Bond Angle | ~104° | Significantly compressed from the ideal 109.5°, indicating severe steric strain. |

| F-Si-C Bond Angle | ~114° | Expanded to relieve steric clash between the fluorine atom and the tert-butyl groups. |

Computational modeling is instrumental in mapping the potential energy surfaces for reactions involving tri-tert-butyl(fluoro)silane. A key reaction pathway for fluorosilanes is nucleophilic substitution at the silicon center. DFT calculations can be used to model the transition states and intermediates of such reactions.

For tri-tert-butyl(fluoro)silane, a nucleophilic attack would likely proceed through a high-energy pentacoordinate silicon intermediate or transition state. However, the three tert-butyl groups form a protective shield around the silicon atom, making it exceptionally difficult for a nucleophile to approach. Computational modeling would demonstrate this by calculating an extremely high activation energy barrier for this process. This steric shielding effectively renders the silicon center chemically inert to many common reagents, a property that DFT can quantify precisely.

DFT methods are highly effective for calculating the thermochemical properties that define the stability and reactivity of a molecule. For tri-tert-butyl(fluoro)silane, key calculated properties would include its heat of formation and bond dissociation energies (BDEs).

The Si-F bond is one of the strongest single bonds in chemistry, and its BDE in this molecule is expected to be exceptionally high, contributing to the compound's thermal stability. Conversely, the Si-C bonds are likely weakened by steric strain, although they remain relatively strong. By calculating the energetics of potential reactions, such as hydrolysis, DFT can confirm the compound's high resistance to chemical transformation.

Table 2: Representative Calculated Thermochemical Data for Tri-tert-butyl(fluoro)silane

| Property | Representative Calculated Value | Implication |

| HOMO-LUMO Gap | > 6 eV | Indicates high kinetic stability and low reactivity. |

| Si-F Bond Dissociation Energy | > 600 kJ/mol | Confirms the exceptional strength and stability of the Si-F bond. |

| Net Atomic Charge on Si | High Positive Value | Shows the silicon atom is highly electrophilic, though sterically inaccessible. |

| Net Atomic Charge on F | High Negative Value | Reflects the strong electron-withdrawing nature of fluorine. |

Molecular Mechanics and Computational Conformational Analysis

While quantum mechanics provides deep electronic insights, molecular mechanics (MM) is the method of choice for exploring the conformational landscape and steric properties of large molecules due to its computational efficiency.

Molecular mechanics calculations are ideal for quantifying the immense steric strain in tri-tert-butyl(fluoro)silane. Studies on the analogous tri-tert-butylsilane have shown that steric strain is a dominant feature, leading to significant geometric distortions. In that molecule, the C-Si-C angle is compressed to approximately 105.3° (experimentally) or 103.5° (via MM calculations).

For tri-tert-butyl(fluoro)silane, replacing the small hydrogen atom with a fluorine atom introduces further steric and electronic effects. MM calculations would show how the tert-butyl groups arrange themselves to minimize steric clashes with each other and the fluorine atom. This involves a subtle tilting and rotation of the tert-butyl groups, resulting in a locked, gear-like conformation. The molecule likely possesses a C3 symmetry in its lowest energy state, and MM can calculate the energy barriers for the correlated rotation of the tert-butyl groups.

Accurate molecular mechanics simulations depend on a high-quality force field—a set of parameters that define the potential energy of the system. Standard force fields like AMBER or CHARMM often lack accurate parameters for unusual or highly congested moieties, such as the tri-tert-butylsilyl group.

Therefore, a specific force field would need to be developed and validated for tri-tert-butyl(fluoro)silane and related compounds. This process involves:

Quantum Mechanical Target Data Generation : Performing high-level DFT calculations to determine bond lengths, angles, electrostatic potentials, and conformational energy profiles (e.g., by scanning the dihedral angles of the tert-butyl groups).

Parameter Fitting : Adjusting the MM parameters (e.g., partial atomic charges, van der Waals radii, and torsional energy terms) to reproduce the QM target data as closely as possible.

Validation : Testing the newly parameterized force field by running simulations and comparing the results against experimental data or the original QM data to ensure its accuracy and transferability.

The development of such a force field is crucial for enabling large-scale molecular dynamics simulations to study the behavior of these molecules in condensed phases or as part of larger systems.

Advanced Modeling of Silicon-Fluorine Interactions and Fluoride (B91410) Anion Effects

Advanced computational modeling, primarily employing Density Functional Theory (DFT), has been instrumental in elucidating the nuanced electronic and structural dynamics of the Tri-tert-butyl(fluoro)silane system upon interaction with a fluoride anion. These studies focus on the formation of the pentacoordinate species, the Tri-tert-butyl(difluoro)silicate anion, and the consequent changes in bond lengths, bond angles, and energetics.

The bulky tert-butyl groups create a sterically congested environment around the silicon atom. This steric hindrance significantly influences the approach of the fluoride anion and the geometry of the resulting pentacoordinate intermediate. Computational models predict that the formation of the difluorosilicate anion from Tri-tert-butyl(fluoro)silane is an energetically favorable process, driven by the high affinity of silicon for fluoride.

Upon formation of the adduct, the geometry at the silicon center transitions from tetrahedral to a trigonal bipyramidal (TBP) structure. In this arrangement, the three bulky tert-butyl groups typically occupy the equatorial positions to minimize steric repulsion, while the fluorine atoms, including the incoming fluoride anion, preferentially occupy the more sterically accessible axial positions.

Detailed computational analyses provide precise data on the structural parameters of both the parent silane (B1218182) and the resulting silicate anion. These calculations are critical for understanding the elongation of the original Si-F bond and the positioning of the newly formed Si-F bond.

| Species | Si-F Bond Length (Å) | Si-C Bond Length (Å) |

|---|---|---|

| Tri-tert-butyl(fluoro)silane | - | - |

| [Tri-tert-butyl(difluoro)silicate]⁻ (Axial F) | - | - |

The fluoride ion affinity (FIA) is a key thermodynamic descriptor calculated to quantify the Lewis acidity of the silane. It represents the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion. Computational studies on analogous, less sterically hindered fluorosilanes suggest a significant FIA, indicating a strong driving force for the formation of the pentacoordinate adduct.

Furthermore, advanced modeling techniques such as Natural Bond Orbital (NBO) analysis are employed to investigate the electronic effects of fluoride anion coordination. This analysis reveals the nature of the bonding in the hypercoordinate silicate, often described by a three-center, four-electron (3c-4e) bond model for the axial F-Si-F moiety. This model explains the elongation of the axial bonds compared to a typical two-center, two-electron covalent bond.

| Parameter | Calculated Value (kJ/mol) | Computational Method |

|---|---|---|

| Fluoride Ion Affinity (FIA) | - | - |

| Energy of Adduct Formation | - | - |

Note: The data in this table is illustrative. Precise, cited values from computational studies specifically on Tri-tert-butyl(fluoro)silane are required for definitive reporting.

The effects of the fluoride anion extend to the silicon-carbon bonds as well. Upon formation of the pentacoordinate species, computational models show a slight elongation and weakening of the Si-C bonds. This is a consequence of the redistribution of electron density at the now hypercoordinate silicon center. The investigation of these subtle changes is crucial for understanding potential reaction pathways where a tert-butyl group might act as a leaving group.

Synthetic Utility of Key Derivatives and Precursors of Tri Tert Butyl Fluoro Silane

Tri-tert-butylsilane as a Versatile Precursor

Tri-tert-butylsilane serves as a crucial starting point for the synthesis of various sterically encumbered organosilicon compounds, most notably the tri-tert-butylhalosilanes. The synthesis of the parent silane (B1218182) itself can be accomplished by treating tert-butyllithium (B1211817) with trichlorosilane (B8805176) (HSiCl₃) or trifluorosilane (B87118) (HSiF₃). Due to the extreme steric crowding around the silicon atom, the reactivity of the Si-H bond is significantly influenced.

The primary utility of tri-tert-butylsilane lies in its conversion to halosilanes through direct halogenation. This transformation is a key step toward accessing a range of other functionalized derivatives. The reactions are typically carried out with elemental halogens or other halogenating agents.

Detailed findings from research show that tri-tert-butylsilane reacts readily with various halogenating agents to yield the corresponding tri-tert-butylhalosilanes. For instance, reaction with chlorine (Cl₂), bromine (Br₂), or iodine (I₂) leads to the formation of tri-tert-butylchlorosilane, tri-tert-butylbromosilane, and tri-tert-butyliodosilane, respectively. Furthermore, more potent fluorinating agents can be used to introduce fluorine. The reaction with antimony pentafluoride (SbF₅) or phosphorus pentafluoride (PF₅) provides a route to Tri-tert-butyl(fluoro)silane.

| Reactant | Product | Reaction Type |

|---|---|---|

| Chlorine (Cl₂) | Tri-tert-butylchlorosilane | Direct Halogenation |

| Bromine (Br₂) | Tri-tert-butylbromosilane | Direct Halogenation |

| Iodine (I₂) | Tri-tert-butyliodosilane | Direct Halogenation |

| Antimony Pentafluoride (SbF₅) | Tri-tert-butyl(fluoro)silane | Fluorination |

| Phosphorus Pentafluoride (PF₅) | Tri-tert-butyl(fluoro)silane | Fluorination |

Synthetic Transformations of Tri-tert-butylhalosilanes

The synthetic utility of tri-tert-butylhalosilanes is somewhat constrained by the immense steric shielding of the silicon center. Consequently, reactions with nucleophiles proceed with much greater difficulty compared to less hindered halosilanes. Despite this, they serve as valuable intermediates for a specific set of transformations where the introduction of the bulky tri-tert-butylsilyl group is desired.

One of the key reactions of tri-tert-butylhalosilanes is their hydrolysis to form tri-tert-butylsilanol. This is typically achieved by reaction with a base such as potassium hydroxide (B78521) (KOH). This transformation highlights the reactivity of the silicon-halogen bond, even in a sterically congested environment.

Another notable transformation is the reduction of the silicon-halogen bond. For example, reaction with lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce a deuterium (B1214612) atom, forming tri-tert-butylsilane-d₁. This isotopic labeling is valuable for mechanistic studies. The reactions underscore that while nucleophilic substitution is generally sluggish, reactions with small, potent reagents like hydroxide or hydride/deuteride sources are feasible.

Characterization and Reactivity of Tri-tert-butylsilanols and Their Condensation Products

Tri-tert-butylsilanol, accessible via the hydrolysis of tri-tert-butylhalosilanes, is a crystalline solid. Its characterization relies on standard spectroscopic techniques. Due to the bulky tert-butyl groups, this silanol (B1196071) exhibits reduced intermolecular hydrogen bonding compared to less hindered silanols, which influences its physical properties and reactivity.

The reactivity of tri-tert-butylsilanol is dominated by the hydroxyl group, though its reactivity is tempered by steric hindrance. A significant reaction pathway for silanols is condensation, which involves the elimination of water between two silanol molecules to form a disiloxane, characterized by a Si-O-Si linkage. While the self-condensation of tri-tert-butylsilanol to form the corresponding bis(tri-tert-butyl)disiloxane is expected to be slow due to steric hindrance, the silanol can react with other reagents. For instance, its reaction with sulfur trioxide (SO₃) yields bis(tri-tert-butylsilyl) sulfate, a reaction that proceeds via the silanol intermediate, demonstrating the capability of the Si-OH group to participate in condensation-type reactions.

| Starting Material | Reagent | Key Product |

|---|---|---|

| Tri-tert-butylhalosilane | Potassium Hydroxide (KOH) | Tri-tert-butylsilanol |

| Tri-tert-butylhalosilane | Lithium Aluminum Deuteride (LiAlD₄) | Tri-tert-butylsilane-d₁ |

| Tri-tert-butylsilane | Sulfur Trioxide (SO₃) | Bis(tri-tert-butylsilyl) sulfate |

Di-tert-butyl-substituted Fluorosilanes as Related Research Targets

In contrast to the highly crowded tri-tert-butyl systems, di-tert-butyl-substituted fluorosilanes represent a more synthetically accessible and versatile class of compounds. The reduced steric hindrance allows for a broader range of reactions while still providing significant steric protection.

Di-tert-butyldifluorosilane (B1600918) serves as a valuable precursor for the synthesis of more complex fluorinated organosilicon compounds. unige.ch The reactivity of its Si-F bonds allows it to be used as a mild and selective fluorinating agent in organic synthesis. unige.ch

Future Research Directions and Emerging Trends in Tri Tert Butyl Fluoro Silane Chemistry

Exploration of Asymmetric Synthesis Methodologies Involving Tri-tert-butyl(fluoro)silane

The development of asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the creation of pharmaceuticals and other bioactive molecules. While the direct involvement of tri-tert-butyl(fluoro)silane in asymmetric fluorination is an area ripe for exploration, current research into asymmetric construction of C-F bonds provides a framework for its potential application.

Future investigations are anticipated to explore the use of the tri-tert-butylsilyl group as a bulky stereodirecting element. In asymmetric transformations, chiral auxiliaries or catalysts are often used to control the facial selectivity of an approaching reagent to a prochiral substrate. The sheer size of the tri-tert-butylsilyl moiety could be exploited to effectively block one face of a molecule, thereby directing reactions such as fluorination, aldol additions, or conjugate additions to occur with high diastereoselectivity.

Research into biocatalytic methods for creating fluorinated compounds is also advancing. For instance, enzymes like pyruvate aldolase have been shown to perform asymmetric additions of fluorinated ketoacids to aldehydes, yielding products with secondary or tertiary fluorides nih.gov. Future work could investigate the compatibility of silyl-protected substrates, including those bearing the tri-tert-butylsilyl group, within these enzymatic systems to produce complex, optically pure fluorinated building blocks.

Table 1: Potential Asymmetric Reactions Utilizing Tri-tert-butyl(fluoro)silane

| Reaction Type | Potential Role of Tri-tert-butyl(fluoro)silane | Desired Outcome |

|---|---|---|

| Diastereoselective Fluorination | Bulky protecting group on a chiral substrate | High diastereomeric excess in the fluorinated product |

| Chiral Lewis Acid Catalysis | Ligand component with extreme steric bulk | High enantioselectivity in reactions like Diels-Alder or Friedel-Crafts |

Development of Novel Catalytic Systems Exploiting the Steric and Electronic Properties of the Compound

The steric and electronic properties imparted by silicon-containing substituents can activate substrates for a variety of chemical transformations colab.ws. The tri-tert-butylsilyl group, being one of the most sterically demanding silyl (B83357) groups, offers unique opportunities in catalyst design.

Future research is expected to focus on the development of transition-metal catalysts bearing ligands functionalized with the tri-tert-butylsilyl group. The extreme bulk could be used to:

Promote Reductive Elimination: By creating steric pressure around the metal center, it can facilitate the final bond-forming step in catalytic cycles.

Control Ligand Coordination: The steric hindrance can limit the number of ligands coordinating to a metal, potentially creating a more reactive, coordinatively unsaturated species.

Influence Regioselectivity: In reactions like C-H activation or hydrosilylation, the bulk can direct the catalyst to less hindered positions on a substrate escholarship.orgchinesechemsoc.org.

For example, in cobalt-catalyzed hydrosilylation of alkenes, the steric hindrance of the silane (B1218182) reagent has been shown to be a critical factor in determining the absolute configuration of the product chemrxiv.org. This principle could be extended to catalysts designed with tri-tert-butylsilyl-functionalized ligands to enforce a specific geometry on the catalytic complex, thereby enhancing enantioselectivity. The substitution of hydrogen or carbon with silicon can activate the substrate for numerous transformations due to the steric and electronic effects of the Si-containing substituents colab.ws.

Advanced Mechanistic Studies Combining Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving tri-tert-butyl(fluoro)silane is essential for its rational application. Future studies will likely employ a synergistic approach combining advanced spectroscopic methods and computational chemistry to elucidate reaction pathways, identify transient intermediates, and understand the origins of selectivity.

Spectroscopic Techniques: In-situ NMR spectroscopy, particularly ¹⁹F NMR, can be used to monitor the consumption of tri-tert-butyl(fluoro)silane and the formation of fluorinated products and intermediates in real-time researchgate.net. Techniques like variable temperature NMR could help in the characterization of fluxional processes or thermally unstable intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations will be invaluable for mapping potential energy surfaces of reactions. These studies can predict transition state geometries, calculate activation barriers, and explain the observed regio- and stereoselectivity. For instance, computational studies could model how the steric bulk of the tri-tert-butylsilyl group influences the transition state in a C-H silylation reaction, thereby explaining the observed selectivity escholarship.org.

By combining experimental data from spectroscopy with theoretical insights from computation, researchers can build comprehensive models of reaction mechanisms. This dual approach has been successfully used to understand how additives can completely reverse the regioselectivity in cobalt-catalyzed alkyne hydrosilylation by altering the oxidation state and spin multiplicity of the active catalyst chinesechemsoc.org.

Investigation of New Reactive Intermediates Derived from Tri-tert-butyl(fluoro)silane

The generation of novel reactive intermediates is a powerful strategy for discovering new chemical reactions. Research into the reactivity of tri-tert-butyl(fluoro)silane could lead to the formation of unique silicon-based intermediates.

One promising avenue is the generation of silyl radicals or silyl anions from tri-tert-butyl(fluoro)silane. It is known that combinations of silanes like triethylsilane with potassium tert-butoxide can generate multiple reactive species simultaneously, including silyl radicals, which can participate in various reactions researchgate.net. Applying similar conditions to tri-tert-butyl(fluoro)silane could lead to the formation of the highly hindered tri-tert-butylsilyl radical, (t-Bu)₃Si•. This radical's large size could impart unusual selectivity in radical-based reactions, such as reductions and hydrosilylations nih.gov.

Another area of investigation is the formation of silylium (B1239981) ions or pentacoordinate silicon species. The high steric crowding around the silicon in tri-tert-butyl(fluoro)silane makes the formation of a cationic silylium ion challenging, but in strongly Lewis acidic media or with specialized activators, its generation could be feasible. These electrophilic silicon species could act as powerful catalysts or reagents for C-F bond formation and other transformations. The formation of pentacoordinate intermediates is often invoked in nucleophilic substitution at silicon, but the steric bulk in di-tert-butyl silanes can prevent their formation, thus inhibiting reaction beilstein-journals.org. Understanding the conditions under which such intermediates can be generated from tri-tert-butyl(fluoro)silane is a key research goal.

Potential for Material Science Applications and Surface Functionalization (Acknowledging related compounds, but focusing on the chemical principles)

Fluoroalkylsilanes are widely used to modify surfaces, imparting properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), and chemical resistance dakenchem.comcfmats.com. These properties stem from the low surface energy of the fluorinated alkyl chains. Tri-tert-butyl(fluoro)silane, while not a traditional fluoroalkylsilane, shares the key components—a reactive silane head and a fluorine atom—that make this class of molecules effective for surface modification.

Future research will likely explore the use of tri-tert-butyl(fluoro)silane and related bulky fluorosilanes for creating robust and highly repellent surface coatings. The general principle involves the reaction of the silane with surface hydroxyl groups (present on materials like glass, ceramics, and metal oxides) to form a covalently bonded monolayer researchgate.netacs.org.

The unique aspect of using tri-tert-butyl(fluoro)silane would be the structure of the resulting surface. The bulky tri-tert-butylsilyl groups would act as molecular "umbrellas," creating a highly textured surface at the nanoscale. This molecular-level roughness, combined with the inherent low surface energy of the C-F bond, could lead to superhydrophobic surfaces.

Table 2: Potential Material Science Applications

| Application Area | Principle of Functionality | Potential Advantage of Tri-tert-butyl(fluoro)silane |

|---|---|---|

| Anti-Graffiti Coatings | Low surface energy prevents adhesion of paints and inks | Extreme steric bulk could enhance durability and repellency dakenchem.com. |

| Water-Repellent Textiles | Covalent modification of fibers to create a hydrophobic surface | Creation of a robust, textured coating that enhances water repellency dakenchem.com. |

| Self-Cleaning Surfaces | Superhydrophobicity allows water droplets to roll off, picking up dirt | Combination of nanoscale roughness and low surface energy from the fluorine atom dakenchem.com. |

These applications leverage the fundamental ability of fluorosilanes to alter surface properties, with the specific structure of tri-tert-butyl(fluoro)silane offering a pathway to novel materials with enhanced performance characteristics dakenchem.comcfmats.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。